苯甲酸苄酯 1H-吲哚-7-甲酯

描述

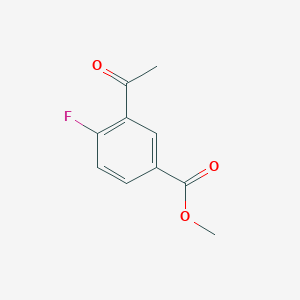

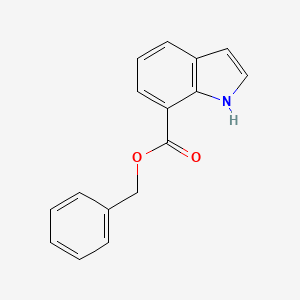

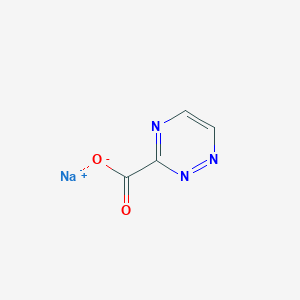

Benzyl 1H-indole-7-carboxylate is a type of aromatic compound that belongs to the indole family . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules .

Synthesis Analysis

Indole derivatives, including benzyl 1H-indole-7-carboxylate, have attracted increasing attention in recent years due to their biological activities . The synthesis of indole derivatives involves various methods, and the investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis

The linear formula of benzyl 1H-indole-7-carboxylate is C15H13N . The molecular weight is 207.278 .科学研究应用

吲哚合成与分类

苯甲酸苄酯 1H-吲哚-7-甲酯作为吲哚的衍生物,在更广泛的吲哚合成背景下发挥着重要作用。吲哚化合物,包括这种衍生物,是合成领域不可或缺的一部分,激发了多种制备方法。Taber 和 Tirunahari(2011)提出了一个全面的综述,提出了所有吲哚合成的分类框架,突出了该化合物类别在有机化学中的重要性 Taber 和 Tirunahari,2011。

化学预防特性

研究已将吲哚衍生物确定为化学预防剂。在十字花科蔬菜中发现的吲哚-3-甲醇等化合物已显示出对各种形式的肿瘤的抑制作用。例如,Wattenberg 和 Loub(1978)证明了吲哚-3-甲醇对乳腺肿瘤形成和苯并(a)芘诱发的肿瘤的抑制作用,表明吲哚衍生物在癌症预防中的潜力 Wattenberg 和 Loub,1978。

抗炎和镇痛特性

吲哚衍生物的抗炎和镇痛特性已被广泛探索。Martel 等人(1976)讨论了四氢吡喃并[3,4-b]吲哚-1-乙酸的合成和抗炎作用,重点介绍了有效剂依托多酸,它对慢性大鼠炎症模型表现出显着的活性 Martel 等人,1976。此外,Tozkoparan 等人(1999)合成的化合物,包括噻唑并[3,2-a]嘧啶衍生物,表现出中等的抗炎活性,强调了吲哚衍生物在该领域的潜力 Tozkoparan 等人,1999。

神经化学和药理学应用

吲哚衍生物在神经化学和药理学背景中的作用也已得到探索。Kawakubo 等人(1990)合成了一系列 β-咔啉类化合物的生物等排体,它们表现出有效的抗冲突活性和减轻记忆损伤,为新型抗焦虑药物铺平了道路 Kawakubo 等人,1990。Nichols 等人(1989)评估了化合物抑制利血平大鼠血清催乳素的能力,有助于理解多巴胺能活性 Nichols 等人,1989。

作用机制

Target of Action

Benzyl 1H-indole-7-carboxylate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that benzyl 1H-indole-7-carboxylate may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that benzyl 1H-indole-7-carboxylate may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities , suggesting that benzyl 1H-indole-7-carboxylate may also influence various biochemical pathways

Result of Action

Indole derivatives have been reported to exhibit various biological activities , suggesting that benzyl 1H-indole-7-carboxylate may also have diverse molecular and cellular effects

Action Environment

The action, efficacy, and stability of benzyl 1H-indole-7-carboxylate may be influenced by various environmental factors. For instance, certain environmental factors such as exposure to sun rays and tobacco consumption have been linked to the development of diseases like cancer . Therefore, these factors could potentially influence the action of benzyl 1H-indole-7-carboxylate.

属性

IUPAC Name |

benzyl 1H-indole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19-11-12-5-2-1-3-6-12)14-8-4-7-13-9-10-17-15(13)14/h1-10,17H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGLSMYSWIQHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC3=C2NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N'-{[4-(oxiran-2-ylmethoxy)phenyl]methylene}-6-(trifluoromethyl)nicotinohydrazide](/img/structure/B3040403.png)

![[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate](/img/structure/B3040405.png)

![[bis[(2-chloro-6-fluorophenyl)methyl]amino] (NZ)-N-(2,2-dichloro-1-thiomorpholin-4-ylethylidene)carbamate](/img/structure/B3040406.png)

![3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040411.png)

![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)